molecular formula C9H7BrN2O2 B1405641 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1227954-90-6

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No. B1405641
M. Wt: 255.07 g/mol
InChI Key: DWYOAVALYUMYQR-UHFFFAOYSA-N
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Description

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1227954-90-6 . It has a molecular weight of 255.07 . The IUPAC name for this compound is 5-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrN2O2/c1-5-2-7(10)12-4-6(9(13)14)11-8(12)3-5/h2-4H,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More specific physical and chemical properties such as density, melting point, and boiling point were not found in the retrieved data .

Scientific Research Applications

Synthesis and Biological Activity

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives have been synthesized and studied for various biological activities. Research has explored their potential in anti-inflammatory and analgesic applications. For instance, a study by Abignente et al. (1982) demonstrated the synthesis of similar compounds and their evaluation for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Similarly, Di Chiacchio et al. (1998) synthesized derivatives of imidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides, assessing their anti-inflammatory and analgesic activities (Di Chiacchio et al., 1998).

Halogenation and Catalysis

The halogenation of imidazo[4,5-b]pyridines, a closely related compound, was studied by Yutilov et al. (2005), revealing different pathways depending on acetic acid concentration, which could have implications for the manipulation of the 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid structure (Yutilov et al., 2005). Sanghavi et al. (2022) researched the Suzuki–Miyaura borylation reaction, crucial in pharmaceutical industry API synthesis, using derivatives of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, demonstrating its potential in creating anti-cancer and anti-TB agents (Sanghavi et al., 2022).

Antiprotozoal Agents

Another study by Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines, exhibiting strong DNA affinities and notable in vitro and in vivo antiprotozoal activities. This research opens avenues for exploring 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid in similar contexts (Ismail et al., 2004).

Crystallographic Studies

The compound has also been a subject in crystallographic studies. Anuradha et al. (2014) synthesized and characterized a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, through crystallographic methods, highlighting the potential for similar studies on 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (Anuradha et al., 2014).

Continuous Flow Synthesis

Herath et al. (2010) developed a continuous flow synthesis method for imidazo[1,2-a]pyridine-2-carboxylic acids, representing a significant advance in the synthesis process and potentially applicable to 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (Herath et al., 2010).

Safety And Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H301+H311+H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Therefore, compounds like 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid may have potential in future drug discovery research .

properties

IUPAC Name

5-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-2-7(10)12-4-6(9(13)14)11-8(12)3-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYOAVALYUMYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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